2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride
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Overview
Description
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride typically involves the N-acylation of 2-amino-thiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This process can be carried out under various conditions, including the use of catalysts and solvents to optimize yield and purity.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which is the mechanism by which some thiophene-based drugs exert their effects . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A thiophene-based drug used as a cough suppressant.
Uniqueness
2-amino-N-methyl-2-(thiophen-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which can confer distinct chemical and biological properties compared to other thiophene derivatives .
Properties
Molecular Formula |
C7H11ClN2OS |
---|---|
Molecular Weight |
206.69 g/mol |
IUPAC Name |
2-amino-N-methyl-2-thiophen-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H10N2OS.ClH/c1-9-7(10)6(8)5-3-2-4-11-5;/h2-4,6H,8H2,1H3,(H,9,10);1H |
InChI Key |
YCKFTBBPBBYLBL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(C1=CC=CS1)N.Cl |
Origin of Product |
United States |
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